Cas no 1010097-72-9 ( )
structure
Product Name:
CAS No:1010097-72-9
MF:C10H11FO3
MW:198.190946817398
CID:893031
PubChem ID:53425669
Update Time:2025-04-19
Chemical and Physical Properties
Names and Identifiers
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- 3-fluoro-2-propoxybenzoic acid
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- Inchi: 1S/C10H11FO3/c1-2-6-14-9-7(10(12)13)4-3-5-8(9)11/h3-5H,2,6H2,1H3,(H,12,13)
- InChI Key: WFVQZKGCRDLDBX-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(C(=O)O)=C1OCCC
Computed Properties
- Exact Mass: 198.069222g/mol
- Monoisotopic Mass: 198.069222g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 198.19g/mol
- XLogP3: 2.4
- Topological Polar Surface Area: 46.5Ų
Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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